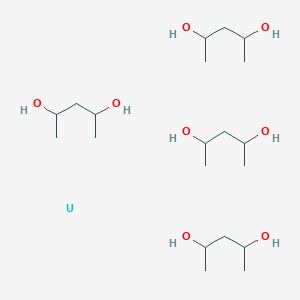
Pentane-2,4-diol;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-2,4-diol, also known as 2,4-pentanediol, is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the pentane chain. This compound is known for its use in various industrial and chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-2,4-diol can be synthesized through several methods. One common approach is the hydrogenation of pentane-2,4-dione (acetylacetone) using a catalyst such as rhodium on porous manganese dioxide. This reaction typically occurs at temperatures between 130°C to 170°C .
Another method involves the enzymatic synthesis of (2R,4R)-pentanediol from inexpensive pentane-2,4-dione in a one-pot two-step cascade catalyzed by an engineered ketoreductase with substrate-coupled co-factor regeneration .
Industrial Production Methods
Industrial production of pentane-2,4-diol often involves the catalytic hydrogenation of pentane-2,4-dione. This process is optimized for high yield and selectivity, ensuring the efficient conversion of the starting material to the desired diol.
Chemical Reactions Analysis
Types of Reactions
Pentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced further to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
Pentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of pentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property makes it useful as a solvent and stabilizer in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol (1,2-ethanediol): A diol with two hydroxyl groups on adjacent carbon atoms.
Propylene glycol (1,2-propanediol): A diol with two hydroxyl groups on adjacent carbon atoms but with a different carbon chain structure.
Butane-2,3-diol: A diol with hydroxyl groups on the second and third carbon atoms of the butane chain.
Uniqueness
Pentane-2,4-diol is unique due to the positioning of its hydroxyl groups on the second and fourth carbon atoms of the pentane chain. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C20H48O8U |
|---|---|
Molecular Weight |
654.6 g/mol |
IUPAC Name |
pentane-2,4-diol;uranium |
InChI |
InChI=1S/4C5H12O2.U/c4*1-4(6)3-5(2)7;/h4*4-7H,3H2,1-2H3; |
InChI Key |
YDHNFSQEZGMTJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.CC(CC(C)O)O.[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)

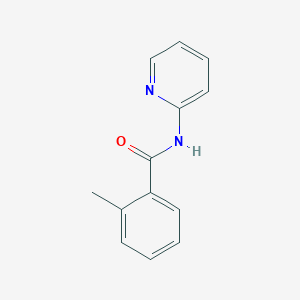
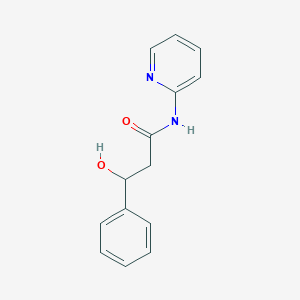

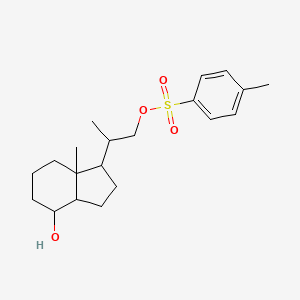

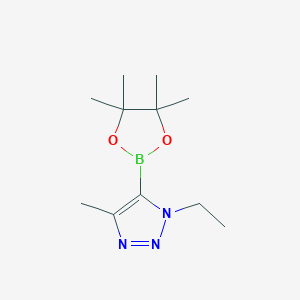
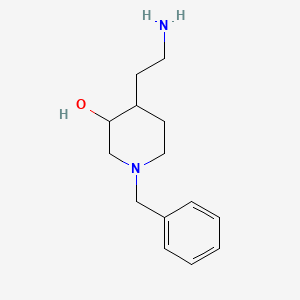
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
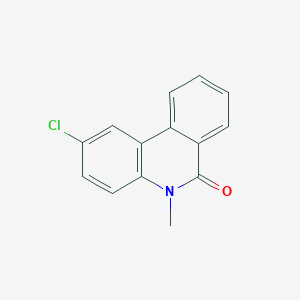
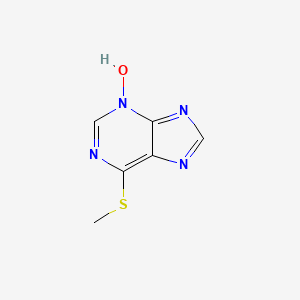
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
